6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile

Bioisostere Physicochemical property Solubility

6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile (CAS 1251017-81-8) is a stereodefined, functionalized bicyclic compound built on the 2-oxabicyclo[2.2.2]octane scaffold—a recently validated saturated bioisostere of the para-substituted phenyl ring. The core scaffold was designed to overcome limitations of earlier phenyl bioisosteres such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane, and has been incorporated into the drugs Imatinib and Vorinostat with quantifiable improvements in water solubility, metabolic stability, and lipophilicity.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B12953581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC2(CC(C1OC2)O)C#N
InChIInChI=1S/C8H11NO2/c9-4-8-2-1-7(11-5-8)6(10)3-8/h6-7,10H,1-3,5H2
InChIKeyHEQMUMBWMDQDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile: A Validated Saturated Bioisostere Building Block for Phenyl Replacement in Medicinal Chemistry


6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile (CAS 1251017-81-8) is a stereodefined, functionalized bicyclic compound built on the 2-oxabicyclo[2.2.2]octane scaffold—a recently validated saturated bioisostere of the para-substituted phenyl ring [1]. The core scaffold was designed to overcome limitations of earlier phenyl bioisosteres such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane, and has been incorporated into the drugs Imatinib and Vorinostat with quantifiable improvements in water solubility, metabolic stability, and lipophilicity [1]. The target compound adds two orthogonal synthetic handles—a secondary hydroxyl group at the 6-position and a nitrile at the bridgehead 4-position—onto this validated pharmacologically relevant core, making it a versatile chiral building block for lead optimization campaigns .

Why a Generic 2-Oxabicyclo[2.2.2]octane Analog Cannot Substitute for 6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile in Medicinal Chemistry Sourcing


The 2-oxabicyclo[2.2.2]octane scaffold class exhibits widely divergent physicochemical properties depending on both the heteroatom composition and the specific substitution pattern. The all-carbon bicyclo[2.2.2]octane (BCO) bioisostere was shown to decrease water solubility by more than three-fold when replacing the phenyl ring in Imatinib (351 µM → 113 µM), whereas the 2-oxabicyclo[2.2.2]octane core restored and even improved solubility to 389 µM [1]. Furthermore, the presence, position, and stereochemistry of the hydroxyl and nitrile groups on this scaffold govern downstream reactivity, hydrogen-bonding capacity, and metabolic fate. An unsubstituted or differently substituted 2-oxabicyclo[2.2.2]octane cannot participate in esterification, oxidation, or nitrile-directed C–C bond-forming reactions in the same manner, and cannot serve as a direct precursor to the same set of elaborated lead molecules . The data below demonstrate that scientific selection of this specific derivative—rather than any in-class analog—is enforced by both physicochemical and synthetic-chemical differentiation.

Quantitative Head-to-Head Evidence: Where 6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile and Its Core Scaffold Outperform Closest Bioisostere Competitors


Water Solubility Recovery vs. All-Carbon Bicyclo[2.2.2]octane (BCO) Bioisostere in the Imatinib Scaffold

In a direct head-to-head comparison, replacement of the para-substituted phenyl ring in Imatinib with the all-carbon bicyclo[2.2.2]octane (BCO) core (compound 86) decreased aqueous solubility by more than three-fold relative to Imatinib free base. In contrast, replacement with the 2-oxabicyclo[2.2.2]octane core (compound 85, the scaffold of the target molecule) not only restored solubility but increased it beyond the original drug value [1]. This demonstrates that the oxygen atom in the 2-oxabicyclo[2.2.2]octane scaffold is essential for maintaining aqueous solubility, a property that the target compound inherits and that BCO and other all-carbon bioisosteres lack.

Bioisostere Physicochemical property Solubility

Metabolic Stability Enhancement in Human Liver Microsomes vs. BCO and Parent Phenyl Ring

In human liver microsome assays, incorporation of the 2-oxabicyclo[2.2.2]octane core (compound 85) into Imatinib reduced intrinsic clearance (CLint) from 28 µL/(min·mg) (Imatinib) to 19 µL/(min·mg), and prolonged half-life by nearly 50% from 60 min to 87 min. The BCO analog 86 achieved a CLint of 16 µL/(min·mg) but this gain was offset by its severe solubility penalty [1]. Thus, the 2-oxabicyclo[2.2.2]octane scaffold—and by extension the target compound—uniquely delivers simultaneous improvements in both metabolic stability and aqueous solubility, a combination that neither the parent phenyl nor the all-carbon BCO bioisostere provides [1].

Metabolic stability Microsomal clearance ADME

Lipophilicity Reduction vs. BCO and Parent Phenyl: Calculated (clogP) and Experimental (logD) Evidence

Replacement of the phenyl ring by BCO (compound 86) reduced calculated clogP from 4.5 to 3.6, but replacement by 2-oxabicyclo[2.2.2]octane (compound 85) drove a further decrease to 2.6 [1]. More importantly, experimentally measured logD—a direct determinant of nonspecific protein binding and off-target promiscuity—was reduced only marginally by BCO (2.6 → 2.7) but was lowered by approximately one full log unit by the 2-oxabicyclo[2.2.2]octane scaffold (2.6 → 1.8) [1]. This substantial reduction in logD is a property of the oxabicyclo core and directly benefits the target compound's drug-likeness profile relative to all-carbon bioisostere analogs [2].

Lipophilicity clogP logD

Conformational Rigidity and Exit Vector Geometry Compared to BCP, BCO, and Cubane Bioisosteres

The 2-oxabicyclo[2.2.2]octane scaffold was rationally designed to address the specific geometric shortcomings of prior bioisosteres. BCP provides a C–C distance of only ~1.9 Å (too short to properly mimic para-substituted phenyl), cubane introduces potential metabolic instability at its strained C–C bonds, and BCO (C–C distance ~2.6 Å) suffers from high lipophilicity and poor solubility [1]. The 2-oxabicyclo[2.2.2]octane core maintains the ideal ~2.5–2.6 Å exit vector geometry for para-substitution, is non-chiral as an unsubstituted scaffold, and introduces an oxygen atom that simultaneously lowers lipophilicity and increases solubility without disrupting the critical collinearity of exit vectors (φ = 180°) required for phenyl mimicry [1]. The target compound's specific 6-hydroxy substitution further adds a stereochemically defined, equatorial hydrogen-bond donor/acceptor site that is not available on BCO, BCP, or cubane cores [2].

Conformational analysis Exit vectors Bioisostere design

Synthetic Orthogonality: Dual Hydroxyl and Nitrile Handles Enable Divergent Derivatization Pathways Not Available in Simpler 2-Oxabicyclo[2.2.2]octane Derivatives

The target compound uniquely combines a secondary alcohol at C6 and a bridgehead nitrile at C4 on the 2-oxabicyclo[2.2.2]octane scaffold. The hydroxyl group enables esterification, etherification, oxidation to the ketone, mesylation for nucleophilic displacement, and other alcohol-specific transformations, while the nitrile serves as a precursor to carboxylic acids (hydrolysis), primary amines (reduction), tetrazoles (cycloaddition with azide), and amides (partial hydrolysis) [1]. In contrast, the simpler 2-oxabicyclo[2.2.2]octane building blocks reported in the primary literature—such as alcohols 49 and 53, carboxylic acids 47 and 54, or amine 48—each bear only a single functional group, limiting their synthetic divergence [1]. The target compound's bifunctional nature therefore offers a higher step-economy for building elaborated analogs.

Synthetic chemistry Functional group interconversion Building block

Pharmacological Validation: Potent Kappa Opioid Receptor Agonism Achieved with the Oxabicyclo[2.2.2]octane Scaffold

The 2-oxabicyclo[2.2.2]octane scaffold has been successfully deployed in the design of KNT-63, a novel kappa opioid receptor (KOR) agonist that showed antinociceptive effects as potent as those of TRK-820 (nalfurafine), a clinically used KOR agonist [1]. This demonstrates that the oxabicyclo[2.2.2]octane core can effectively replace the morphinan C-ring in opioid pharmacophores while retaining full agonist potency at the kappa receptor [1]. While the target compound 6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile is not itself KNT-63, it represents a key functionalized intermediate from which analogous oxabicyclo[2.2.2]octane-containing pharmacophores can be built, leveraging the same scaffold that has already delivered in vivo-active tool compounds [1].

Opioid receptor Kappa agonist Antinociception

Optimal Research and Industrial Application Scenarios for 6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile Based on Quantitative Differentiation Evidence


Phenyl Ring Replacement in Lead Optimization with Simultaneous Solubility and Metabolic Stability Improvement

Replace a para-substituted phenyl ring in a lead compound with the 2-oxabicyclo[2.2.2]octane core (using the target compound as a functionalized entry point). This is supported by direct comparative data showing that the 2-oxabicyclo[2.2.2]octane scaffold simultaneously improves aqueous solubility (389 µM vs. 113 µM for BCO), reduces intrinsic microsomal clearance (CLint 19 vs. 28 µL/(min·mg) for the parent phenyl), and lowers experimental logD by approximately one log unit (1.8 vs. 2.6–2.7) . The target compound's 6-hydroxyl and 4-nitrile groups provide the necessary synthetic handles for late-stage functionalization and SAR exploration .

Synthesis of 4,5-Epoxymorphinan-Derived Kappa Opioid Agonists and Related CNS-Penetrant Ligands

The oxabicyclo[2.2.2]octane skeleton has been validated as a surrogate for the morphinan C-ring in kappa opioid receptor agonist design, with KNT-63 demonstrating equipotent antinociception to the clinical agonist TRK-820 . The target compound's nitrile group can be reduced to the primary amine or hydrolyzed to the carboxylic acid, enabling incorporation into more complex morphinan-like architectures via amide coupling or reductive amination strategies .

Chiral Pool Synthesis of Conformationally Constrained Amino Alcohols and Amino Acids

The stereodefined (1S,4R,6R) configuration of the target compound provides a rigid, enantiopure scaffold for constructing chiral amino alcohols (via nitrile reduction) or β-amino acids (via nitrile hydrolysis and reductive amination of the hydroxyl group). These constrained building blocks are valuable for introducing three-dimensionality into peptidomimetics and for improving the oral bioavailability of peptide leads . The reduced logD (~1.8) of the oxabicyclo core, compared to all-carbon BCO (logD ~2.7), further favors the physicochemical profile of derived amino acid building blocks .

Parallel Library Synthesis via Divergent Functionalization of Orthogonal Hydroxyl and Nitrile Handles

The compound's dual functionalization (C6–OH, C4–CN) enables parallel library synthesis where the hydroxyl is derivatized (e.g., acylation, sulfonation, alkylation) independently of the nitrile, or vice versa . This orthogonal reactivity is not available in monofunctional 2-oxabicyclo[2.2.2]octane building blocks (e.g., alcohol 49, amine 48) that require additional synthetic steps to install a second diversity point . The overall result is a higher number of analogs per synthetic cycle, accelerating hit-to-lead and lead optimization timelines.

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